![molecular formula C14H14N6O4 B6295068 1,4-Bis(6-nitro-3-pyridyl)piperazine CAS No. 2340184-77-0](/img/structure/B6295068.png)
1,4-Bis(6-nitro-3-pyridyl)piperazine
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Overview
Description
1,4-Bis(6-nitro-3-pyridyl)piperazine, also known as Palbociclib Impurity 36, is an impurity of Palbociclib . Palbociclib is a medication used for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1,4-Bis(6-nitro-3-pyridyl)piperazine is 330.3 . Its molecular formula is C14H14N6O4 . The InChI key is QCQAAJKHXNYIQM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,4-Bis(6-nitro-3-pyridyl)piperazine is stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, including compounds like 1,4-Bis(6-nitro-3-pyridyl)piperazine, are significant in the rational design of drugs due to their versatility and broad therapeutic applications. These derivatives are found in a wide array of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The modification of the piperazine nucleus significantly alters the medicinal potential of the resultant molecules, highlighting the importance of this moiety in drug discovery. Piperazine-based molecules have seen a significant increase in research, reflecting their broad potential in pharmacology. Certain patents emphasize piperazines as a flexible building block for drug discovery, suggesting that modifications to the substituents on the piperazine ring can have a substantial impact on the pharmacokinetic and pharmacodynamic profiles of the resulting compounds (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the importance of piperazine as a vital building block in the design and rationale of potent anti-TB molecules. The structure-activity relationship (SAR) of these compounds is elaborated upon, which could assist medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine in Drug Metabolism and Disposition
Research on arylpiperazine derivatives, which include molecules like 1,4-Bis(6-nitro-3-pyridyl)piperazine, has been focused on their application in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects. The extensive distribution and metabolism of these metabolites in tissues, including the brain, point towards their significant role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1,4-bis(6-nitropyridin-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)13-3-1-11(9-15-13)17-5-7-18(8-6-17)12-2-4-14(16-10-12)20(23)24/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAAJKHXNYIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3=CN=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(6-nitro-3-pyridyl)piperazine |
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